tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a four-membered nitrogen-containing ring with two distinct substituents at position 3: a formyl (CHO) group and a methoxymethyl (CH2OCH3) group. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. The formyl group offers reactivity for nucleophilic additions or reductions, while the methoxymethyl group introduces steric bulk and moderate electron-donating effects. This compound is likely utilized as a pharmaceutical intermediate or building block for complex heterocycles .
Properties
CAS No. |
2758001-43-1 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
XTUGCPBNKRXCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Methoxymethylation
The introduction of the methoxymethyl group is achieved via Grignard addition to the ketone intermediate. Methyl magnesium bromide (3M in THF) reacts with tert-butyl 3-oxoazetidine-1-carboxylate under inert conditions:
Reaction Conditions
-
Solvent: Anhydrous THF or diethyl ether
-
Temperature: 0°C to room temperature
-
Quenching: Saturated NH₄Cl solution
Example Protocol
Challenges in Geminal Functionalization
Direct geminal addition of methoxymethyl and formyl groups is sterically and electronically challenging. Sequential functionalization is required, often involving:
-
Methoxymethyl introduction via Grignard or organozinc reagents.
Oxidation of Hydroxymethyl to Formyl Group
IBX-Mediated Oxidation
The oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the formyl derivative is efficiently achieved using 2-iodoxybenzoic acid (IBX):
Reaction Conditions
-
Solvent: Ethyl acetate
-
Temperature: Reflux (80–100°C)
-
Stoichiometry: 2.0 equiv IBX
Example Protocol
-
Combine tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (112 mmol) with IBX (224 mmol) in ethyl acetate (500 mL).
-
Reflux overnight, cool, and filter.
-
Concentrate the filtrate to obtain tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil.
Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| ¹H NMR (CDCl₃) | δ 9.85 (d, J=2.0 Hz, 3H) |
Sequential Methoxymethylation and Oxidation
Stepwise Synthesis Pathway
-
Methoxymethyl Ether Formation
-
Oxidation to Formyl
Challenges
-
Selectivity : Ensuring mono-alkylation without over-alkylation.
-
Stability : The formyl group is prone to hydration; anhydrous conditions are critical.
Alternative Pathways and Emerging Methods
Reductive Amination Approaches
Recent studies explore reductive amination of tert-butyl 3-aminoazetidine-1-carboxylate with formaldehyde and methoxyacetaldehyde. However, yields remain suboptimal (<50%).
Enzymatic Oxidation
Preliminary work using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) shows potential for enantioselective oxidation but requires optimization for scale-up.
Industrial-Scale Synthesis Considerations
Purification Strategies
-
Chromatography : Standard for lab-scale (60–120 silica gel, EtOAc/hexane).
-
Crystallization : Tert-butyl esters often crystallize from hexane/EtOAc mixtures.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Grignard + IBX | 85–99% | High | Moderate |
| Reductive Amination | <50% | Low | Poor |
| Enzymatic Oxidation | 30–40% | Medium | High |
Key Insight : The Grignard/IBX route remains the most reliable despite cost barriers .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the biological activity of azetidine-containing molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is not well-studied. as an azetidine derivative, it is likely to interact with biological targets through its nitrogen-containing ring structure. The formyl and methoxymethyl groups may also play a role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related azetidine derivatives, focusing on substituents, molecular properties, and applications:
Substituent Effects on Reactivity and Stability
- Formyl vs. Ester Groups : The formyl group in the target compound and ’s analog is highly reactive toward nucleophiles (e.g., amines, hydrides), enabling imine formation or reductions. In contrast, the methoxy ester in ’s compound is less reactive, favoring hydrolysis or transesterification .
- Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group (target compound) provides lipophilicity and steric hindrance, enhancing solubility in organic solvents.
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group () withdraws electrons, polarizing the azetidine ring and facilitating electrophilic substitutions.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate, and how can reaction conditions be fine-tuned to maximize yield?
The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Azetidine ring functionalization : Introducing the methoxymethyl and formyl groups via nucleophilic substitution or oxidation reactions under controlled pH and temperature (e.g., using NaH or KOtBu as bases) .
- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is commonly used to protect the azetidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .
- Critical parameters : Solvent choice (e.g., THF or DMF), reaction time (12–24 hours), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the presence of the formyl (δ ~9.8 ppm), methoxymethyl (δ ~3.3–3.5 ppm), and Boc groups (δ ~1.4 ppm for tert-butyl) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving 3D conformations, particularly for verifying stereochemistry at the azetidine C3 position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₅: calc. 260.1498) .
Q. What are the common side reactions observed during synthesis, and how can they be mitigated?
- Over-oxidation of the formyl group : Use mild oxidizing agents (e.g., Swern oxidation) instead of harsh conditions .
- Ring-opening of azetidine : Avoid prolonged exposure to strong acids/bases; employ low temperatures (0–5°C) during functionalization .
- Byproducts from methoxymethylation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Advanced Research Questions
Q. How does the electronic and steric environment of the azetidine ring influence reactivity in cross-coupling reactions?
The electron-rich methoxymethyl group enhances nucleophilicity at C3, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the tert-butyl group may slow kinetics. Computational studies (DFT) suggest that the C3-formyl group acts as an electron-withdrawing moiety, polarizing the ring and directing regioselectivity . Experimental data show improved coupling efficiency with Pd(OAc)₂/XPhos catalysts in toluene at 80°C .
Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?
Discrepancies often arise from:
- Solubility variations : Use standardized DMSO stock solutions (<1% v/v in assays) to prevent aggregation .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as biological activity may differ significantly (e.g., IC₅₀ varies 10-fold between R and S isomers) .
- Target selectivity : SPR (Surface Plasmon Resonance) assays validate binding to specific enzymes/receptors, distinguishing true activity from off-target effects .
Q. Can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Docking studies : AutoDock Vina or Schrödinger Suite models predict binding poses. The formyl group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR), while the methoxymethyl moiety occupies hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD values <2 Å indicate stable binding .
- QSAR models : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., –OCH₃ vs. –F) with activity trends .
Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?
- Plasma stability assays : Incubate with mouse plasma (37°C, 24 hours); LC-MS monitors degradation. The Boc group hydrolyzes rapidly at pH <7, limiting oral bioavailability .
- Pro-drug approaches : Replace the formyl group with a stabilized ketal or imine to enhance stability. In vivo studies in rodents show a 3-fold increase in half-life with a cyclopropyl ketal derivative .
Methodological Recommendations
- For asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry at C3 .
- For mechanistic studies : Use ¹⁸O isotopic labeling to trace formyl group oxidation pathways .
- For biological assays : Combine SPR with ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
